Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate
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Description
Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C19H23ClN2O3S and its molecular weight is 394.91. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s known that the (4-chloro-2-methylphenoxy) acetic acid (mcpa) herbicide, which is structurally similar to this compound, belongs to the group of synthetic auxins, also known as growth regulators . This suggests that the compound might interact with its targets in a similar way, leading to changes in growth regulation.
Biological Activity
Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate is a complex organic compound with potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C19H23ClN2O3S
- Molecular Weight : 394.91552 g/mol
- CAS Number : 61529021
The compound features a thiazole ring, a chlorinated phenoxy group, and a piperidinecarboxylate moiety, which contribute to its biological activity.
This compound may exert its effects through several mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Enzyme Interaction : It has potential as an enzyme inhibitor, affecting metabolic pathways relevant to various diseases.
- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential applications in treating infections.
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings often display antimicrobial properties. A comparative study showed that derivatives of thiazoles can inhibit the growth of various bacterial strains. For instance, a derivative with similar structural features demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
Pharmacological Applications
This compound is being investigated for its potential in treating central nervous system disorders. Its structural components suggest it may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression .
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial effects of thiazole derivatives. The results indicated that modifications to the thiazole structure could enhance activity against drug-resistant bacterial strains .
- Pharmacological Profile Analysis : Another research article explored the pharmacological profiles of similar compounds in preclinical models. The findings suggested that these compounds could modulate neurotransmitter levels, supporting their use in neuropharmacology .
Data Table: Comparative Biological Activities of Thiazole Derivatives
Properties
IUPAC Name |
ethyl 1-[[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-3-24-18(23)14-6-8-22(9-7-14)12-16-11-21-19(26-16)25-17-5-4-15(20)10-13(17)2/h4-5,10-11,14H,3,6-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLGSVMFMBIPSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CN=C(S2)OC3=C(C=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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